6-Fluoro-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-oxo-2H-chromene-3-carbonitrile is a chemical compound belonging to the class of chromenes, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a fluorine atom at the 6th position, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position on the chromene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method is considered green as it avoids the use of hazardous reagents or solvents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted chromenes.
Scientific Research Applications
6-Fluoro-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-HIV and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid
- 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 6-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile
Uniqueness
6-Fluoro-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H4FNO2 |
---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
6-fluoro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H4FNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H |
InChI Key |
MLTQSZGMVDVWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.